molecular formula C19H17N5OS B11671738 N'-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide

N'-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide

Cat. No.: B11671738
M. Wt: 363.4 g/mol
InChI Key: RLUUTTGWAZUQHT-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of indole and thienyl moieties, along with the pyrazole core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H17N5OS/c1-11-7-8-18(26-11)16-9-17(23-22-16)19(25)24-20-10-14-12(2)21-15-6-4-3-5-13(14)15/h3-10,21H,1-2H3,(H,22,23)(H,24,25)/b20-10+

InChI Key

RLUUTTGWAZUQHT-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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